molecular formula C10H13ClN2O3 B7855864 2-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide hydrochloride

2-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide hydrochloride

Cat. No.: B7855864
M. Wt: 244.67 g/mol
InChI Key: GJWHYLMRHVHKAJ-UHFFFAOYSA-N
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Description

2-Amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzo[d][1,3]dioxol moiety, an amino group, and an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide hydrochloride typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-ylmethylamine intermediate This intermediate can be synthesized through the reduction of benzo[d][1,3]dioxol-5-carboxaldehyde using a suitable reducing agent such as sodium borohydride

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide hydrochloride can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be used to modify the functional groups.

  • Substitution: : Nucleophilic substitution reactions can be performed to introduce different substituents.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It has been investigated for its biological activity, including potential antidiabetic and antitumor properties.

  • Medicine: : The compound may have therapeutic potential and could be developed into new drugs.

  • Industry: : It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

2-Amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide hydrochloride is unique due to its specific structural features. Similar compounds include:

  • 2-Amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)propanamide hydrochloride

  • 2-Amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)butanamide hydrochloride

  • 2-Amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)pentanamide hydrochloride

These compounds share the benzo[d][1,3]dioxol-5-ylmethyl group but differ in the length of the alkyl chain attached to the amide group, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

2-amino-N-(1,3-benzodioxol-5-ylmethyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3.ClH/c11-4-10(13)12-5-7-1-2-8-9(3-7)15-6-14-8;/h1-3H,4-6,11H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWHYLMRHVHKAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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